molecular formula C17H17ClN2O B11118479 5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole

5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11118479
M. Wt: 300.8 g/mol
InChI Key: ZXULSWMNWLAWPB-UHFFFAOYSA-N
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Description

5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a chloro group at the 5th position and a 3,5-dimethylphenoxyethyl group at the 2nd position of the benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3,5-dimethylphenol in the presence of a base to form the corresponding nitro compound. This intermediate is then reduced to the amine, which undergoes cyclization to form the benzodiazole ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-CHLORO-2-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

6-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-10-6-11(2)8-14(7-10)21-12(3)17-19-15-5-4-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

ZXULSWMNWLAWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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